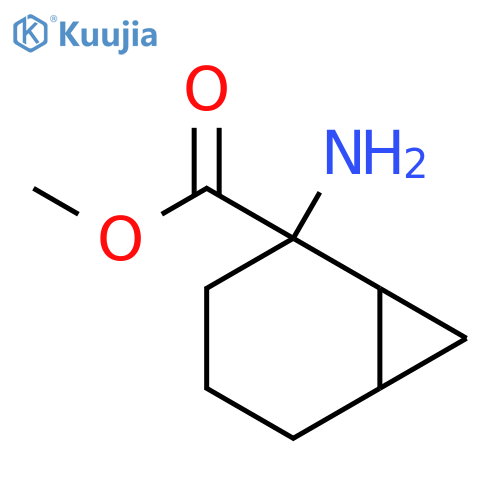Cas no 1544231-48-2 (methyl 2-aminobicyclo4.1.0heptane-2-carboxylate)

1544231-48-2 structure
商品名:methyl 2-aminobicyclo4.1.0heptane-2-carboxylate
methyl 2-aminobicyclo4.1.0heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-aminobicyclo4.1.0heptane-2-carboxylate
- 1544231-48-2
- AKOS023657598
- methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
- EN300-1229159
-
- インチ: 1S/C9H15NO2/c1-12-8(11)9(10)4-2-3-6-5-7(6)9/h6-7H,2-5,10H2,1H3
- InChIKey: RFYWSIZDLVCDGH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1(CCCC2CC21)N)=O
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 52.3Ų
methyl 2-aminobicyclo4.1.0heptane-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1229159-0.1g |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 0.1g |
$1195.0 | 2023-06-08 | ||
| Enamine | EN300-1229159-50mg |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 50mg |
$1140.0 | 2023-10-02 | ||
| Enamine | EN300-1229159-500mg |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 500mg |
$1302.0 | 2023-10-02 | ||
| Enamine | EN300-1229159-2.5g |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 2.5g |
$2660.0 | 2023-06-08 | ||
| Enamine | EN300-1229159-0.05g |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 0.05g |
$1140.0 | 2023-06-08 | ||
| Enamine | EN300-1229159-0.5g |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 0.5g |
$1302.0 | 2023-06-08 | ||
| Enamine | EN300-1229159-250mg |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 250mg |
$1249.0 | 2023-10-02 | ||
| Enamine | EN300-1229159-5.0g |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 5g |
$3935.0 | 2023-06-08 | ||
| Enamine | EN300-1229159-5000mg |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 5000mg |
$3935.0 | 2023-10-02 | ||
| Enamine | EN300-1229159-100mg |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate |
1544231-48-2 | 100mg |
$1195.0 | 2023-10-02 |
methyl 2-aminobicyclo4.1.0heptane-2-carboxylate 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1544231-48-2 (methyl 2-aminobicyclo4.1.0heptane-2-carboxylate) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
